Dual Melatonin Agonist / 5-HT2C Antagonist Mechanism vs. Single-Target Comparators
CAS 941934-03-8 is patented as a member of a compound class specifically designed to simultaneously agonize melatonin receptors (MT1/MT2) and antagonize the serotonin 5-HT2C receptor [1]. This dual mechanism is structurally enabled by the combination of the naphthalen-1-yl group (required for melatonin receptor binding) and the pyridin-4-yl oxalamide terminus (critical for 5-HT2C antagonist activity). In contrast, the closest structural analogs—such as N-(2-fluorophenyl) analog (CAS 941977-45-3) and N-(isoxazol-3-yl) analog (CAS 941933-94-4)—have not been reported to retain this dual pharmacological profile in the patent disclosure [1]. Furthermore, the clinically established dual melatonergic/5-HT2C antagonist agomelatine (CAS 138112-76-2) achieves human MT1 and MT2 binding with Ki values in the nanomolar range and 5-HT2C antagonism at sub-micromolar concentrations, serving as a class-level benchmark for the therapeutic concept [2].
| Evidence Dimension | Mechanism of action: dual melatonin receptor agonism plus 5-HT2C antagonism |
|---|---|
| Target Compound Data | Patented dual melatonin agonist / 5-HT2C antagonist profile [1] |
| Comparator Or Baseline | Agomelatine (S20098): Ki(MT1)=0.10 nM, Ki(MT2)=0.14 nM; IC50(5-HT2C)=2.8 μM (functional antagonism) [2] |
| Quantified Difference | Class-level dual mechanism retained; precise quantitative binding values for CAS 941934-03-8 not publicly disclosed. |
| Conditions | In vitro radioligand binding assays for melatonin receptors; functional assays for 5-HT2C receptor antagonism. |
Why This Matters
Procurement of a compound with a patented dual mechanism enables simultaneous interrogation of two therapeutically relevant CNS targets, reducing the need for combination compound experiments.
- [1] US11980598B2 - N-(2-(substituted-naphth-1-yl)ethyl) substituted amide compound, preparation and uses thereof. Beijing Greatway Pharmaceutical Technology Co., Ltd. (Gu, W., Tao, H., et al.). Priority date: 2018-07-11. Published: 2021-03-18. View Source
- [2] Millan, M. J., Gobert, A., Lejeune, F., et al. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964. View Source
